molecular formula C13H10N2 B8614003 1-Phenyl-1H-pyrrolo[3,2-b]pyridine

1-Phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8614003
M. Wt: 194.23 g/mol
InChI Key: LGLLMLAQDNOQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1H-pyrrolo[3,2-b]pyridine is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key structural motif in the development of novel therapeutic agents. Although specific biological data for this exact compound is limited in public sources, its core structure is a well-established component of potent inhibitors for various therapeutically significant targets. Research indicates that analogous pyrrolo[3,2-b]pyridine derivatives function as selective allosteric inhibitors of the GluN2B subunit of the NMDA receptor, a target of high interest for the potential treatment of conditions such as treatment-resistant depression . Furthermore, this chemical series has been optimized to achieve good brain penetration and significant in vivo target engagement in preclinical models . In the field of oncology, closely related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in de novo fatty acid synthesis that is overexpressed in several human cancers . These inhibitors are being investigated as potential anti-cancer agents, demonstrating the value of the pyrrolo[3,2-b]pyridine core in creating pharmacologically active molecules for metabolic intervention in tumors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

1-phenylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H10N2/c1-2-5-11(6-3-1)15-10-8-12-13(15)7-4-9-14-12/h1-10H

InChI Key

LGLLMLAQDNOQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 1h Pyrrolo 3,2 B Pyridine and Analogues

Established Synthetic Pathways for the Pyrrolo[3,2-b]pyridine Core

The construction of the fundamental pyrrolo[3,2-b]pyridine heterocyclic system is a critical first step. Chemists have employed and adapted several classical and modern synthetic strategies to achieve this.

Modifications of Classical Heterocycle Syntheses (e.g., Madelung, Fischer)

Classical methods for indole (B1671886) and pyrrole (B145914) synthesis, such as the Madelung and Fischer indole syntheses, have been conceptually adapted for the creation of azaindoles like pyrrolo[3,2-b]pyridines. researchgate.net These methods often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance. The Madelung synthesis, for instance, typically involves the high-temperature intramolecular cyclization of an N-acyl-o-toluidine derivative. For the synthesis of pyrrolo[3,2-b]pyridines, this would conceptually involve the cyclization of an appropriately substituted N-acyl-2-aminopyridine. Similarly, the Fischer indole synthesis, which proceeds via the acid-catalyzed rearrangement of a phenylhydrazone, can be envisioned with pyridine-based hydrazones to form the pyrrolo[3,2-b]pyridine core. However, the application of these classical methods to pyridine-containing substrates can be challenging due to the electronic properties of the pyridine (B92270) ring. researchgate.net

Cyclocondensation Reactions in Pyrrolo[3,2-b]pyridine Formation

Cyclocondensation reactions represent a versatile and widely used approach for constructing the pyrrolo[3,2-b]pyridine scaffold. youtube.com These reactions typically involve the formation of the heterocyclic ring system through the condensation of two or more precursor molecules, often in the presence of a catalyst. For example, a common strategy involves the reaction of a substituted 2-aminopyridine (B139424) derivative with a suitable carbonyl compound or its equivalent. The specific reagents and conditions can be varied to introduce different substituents onto the final heterocyclic product.

A notable example involves the reaction of 2-amino-3-chloropyridine (B188170) with an α-haloketone, followed by intramolecular cyclization to furnish the pyrrolo[3,2-b]pyridine core. Another approach utilizes the reaction of 2-aminopyrrole-3-carbonitrile with 2-arylidenemalononitriles to generate pyrrolo[2,3-b]pyridine derivatives. juniperpublishers.com Furthermore, synergetic copper/zinc catalysis has been employed for the one-step annulation of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to yield 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, showcasing the power of modern catalytic systems in constructing complex heterocyclic frameworks. rsc.org

One-Pot Synthetic Strategies for Substituted Pyrrolo[3,4-b]pyridine Derivatives

One-pot synthetic methodologies have gained significant traction due to their efficiency, reduced waste generation, and operational simplicity. In the context of pyrrolopyridine synthesis, several one-pot strategies have been developed for the construction of substituted pyrrolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.orgnih.gov One such method involves the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with a variety of amines. nih.govbeilstein-journals.org This process proceeds through a recyclization of the starting material in acidic ethanol, leading to the formation of dihydropyrrolone derivatives as key intermediates. nih.govbeilstein-journals.orgnih.gov Subsequent intramolecular condensation and hydrolysis furnish the desired pyrrolo[3,4-b]pyridin-5-one scaffold in satisfactory yields. nih.gov This one-pot method allows for the use of a diverse range of readily available substituted substrates. nih.govbeilstein-journals.org

Another efficient one-pot, three-component approach has been developed for the diastereoselective synthesis of spirocycloalkane fused pyrazolo[3,4-b]pyridine derivatives using a recyclable solid acid catalyst. rsc.org This method involves the reaction of easily available starting materials under mild conditions, leading to the formation of multiple C-C and C-N bonds in a single operation. rsc.org

Strategies for N-Phenyl Functionalization of the Pyrrolo[3,2-b]pyridine System

Introducing a phenyl group at the N-1 position of the pyrrolo[3,2-b]pyridine core is a key step in the synthesis of the target compound. This is typically achieved through N-arylation reactions, with several methods being available.

A common approach is the use of copper-catalyzed N-arylation, often referred to as the Ullmann condensation. This reaction involves coupling the NH of the pyrrolo[3,2-b]pyridine with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a base. For instance, the reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine has been used to produce the N-arylated intermediate. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful tool for N-phenyl functionalization. nih.gov This method offers milder reaction conditions and a broader substrate scope compared to traditional copper-catalyzed methods. The reaction involves the coupling of the pyrrolo[3,2-b]pyridine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Another strategy involves the use of a phenylsulfonyl protecting group. 1H-Pyrrolo[2,3-b]pyridine can be reacted with benzenesulfonyl chloride in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base to yield 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com While this introduces a phenylsulfonyl group rather than a direct phenyl group, it serves to functionalize the nitrogen and can be a precursor for further transformations.

Advanced Cross-Coupling Methodologies for Aryl and Heteroaryl Substitutions

Modern cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the introduction of a wide variety of aryl and heteroaryl substituents with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted compounds. organic-chemistry.org

In the context of pyrrolo[3,2-b]pyridine synthesis, the Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl groups at specific positions on the heterocyclic scaffold. For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position. nih.gov Similarly, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine can be coupled with various substituted phenylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ to generate a library of 6-aryl-substituted derivatives. nih.gov

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent system. organic-chemistry.orgnih.gov For instance, highly stable and active palladium-phosphine catalysts have been developed for the coupling of challenging substrates like pyridine, pyrrole, and indole boronic acids. organic-chemistry.org These advanced catalytic systems can overcome the challenges often associated with the coupling of nitrogen-containing heterocycles, which can sometimes inhibit the catalyst. organic-chemistry.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Substituted Pyrrolopyridines

ElectrophileNucleophileCatalystBaseSolventProductYieldReference
4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63% nih.gov
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineo-Tolylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water6-(o-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65% nih.gov
6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55% nih.gov

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.comnih.gov This reaction is, in principle, a viable method for the synthesis of 1-phenyl-1H-pyrrolo[3,2-b]pyridine by coupling 1H-pyrrolo[3,2-b]pyridine with a phenyl halide. While specific literature detailing the Buchwald-Hartwig amination for the direct synthesis of this compound is not abundant, extensive research on the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold provides valuable insights into the potential conditions and challenges. mdpi.comnih.govnih.gov

In a study focused on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a Buchwald-Hartwig amination was successfully employed to introduce a secondary amine at the C4-position of a protected 2-iodo-4-chloropyrrolopyridine intermediate. mdpi.comnih.govnih.gov This highlights the utility of the Buchwald-Hartwig reaction in functionalizing the pyridine ring of the azaindole core. The synthesis of N-aryl heterocycles, including indoles, has been extensively studied using this methodology, suggesting its applicability to the N-arylation of the pyrrolo[3,2-b]pyridine scaffold. nih.gov

Key parameters for a successful Buchwald-Hartwig amination include the choice of palladium precursor, ligand, base, and solvent. A variety of palladium catalysts and phosphine ligands have been developed to accommodate a wide range of substrates. nih.gov For the amination of (hetero)aryl chlorides, the BippyPhos/[Pd(cinnamyl)Cl]2 catalyst system has demonstrated a broad substrate scope. nih.gov

Table 1: Potential Conditions for Buchwald-Hartwig N-Arylation of 1H-pyrrolo[3,2-b]pyridine

ParameterPotential Reagents/ConditionsRationale/Reference
Palladium Precursor Pd(OAc)₂, [Pd(cinnamyl)Cl]₂Commonly used and effective in related systems. mdpi.comnih.gov
Ligand RuPhos, BippyPhosEffective for amination of related heterocycles. nih.govnih.gov
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are typically required. nih.gov
Solvent Toluene, Dioxane, t-BuOHAnhydrous conditions are often crucial for success. nih.gov
Aryl Halide Iodobenzene, BromobenzeneIodides are generally more reactive than bromides. nih.gov

It is important to note that direct N-arylation of the pyrrolo[3,2-b]pyridine core may face competition from C-H arylation, and regioselectivity can be a challenge.

Scaffold Hopping Strategies for Novel Core Structures

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures with improved biological activity, selectivity, and physicochemical properties. This approach involves replacing the central scaffold of a known active compound with a structurally different but functionally equivalent core. The 1H-pyrrolo[3,2-b]pyridine scaffold can be considered a bioisostere of other important heterocyclic systems, such as indoles and other azaindole isomers.

One common scaffold hopping approach is to replace an existing core with a heterocyclic analogue. For instance, researchers have successfully employed scaffold hopping from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org This strategy could be conceptually applied to hop from known indole-based inhibitors to novel this compound analogues.

Another strategy involves the modification of an existing heterocyclic core. For example, a scaffold-hopping experiment on a series of phosphodiesterase 4B (PDE4B) inhibitors led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series with improved properties. This demonstrates the potential of exploring different substitution patterns and functional groups on the pyrrolopyridine scaffold.

The development of novel cyclin G associated kinase (GAK) inhibitors has also benefited from scaffold hopping, where isothiazolo[4,3-b]pyridines were used as starting points to generate a library of 13 novel 5,6- and 6,6-fused bicyclic heteroaromatic scaffolds. Four of these new scaffolds displayed GAK affinity in the low micromolar range, highlighting the success of this approach in discovering new chemical starting points.

Synthetic Challenges and Optimization in Pyrrolo[3,2-b]pyridine Synthesis

The synthesis of substituted pyrrolo[3,2-b]pyridines, including 1-phenyl derivatives, is not without its challenges. These challenges often revolve around controlling regioselectivity during functionalization and managing protecting groups.

Achieving regioselective functionalization of the pyrrolo[3,2-b]pyridine core is a significant hurdle. The intrinsic electronic properties of the pyridine ring can make direct C-H functionalization difficult, often requiring harsh reaction conditions. nih.gov

In the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system, studies have shown that electrophilic substitution reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the pyrrole ring. However, instances of substitution at the 2-position have also been observed.

For the direct functionalization of the pyridine ring, modern synthetic methods such as palladium-catalyzed C-H activation are being explored. However, controlling the site of functionalization (e.g., C4 vs. C6) can be challenging and may depend on the specific directing groups and reaction conditions employed. In a study on a related system, oxidative addition of palladium was found to occur preferentially at the C2-position over the C4-position, influencing the subsequent cross-coupling reactions. nih.gov

To overcome these challenges, strategies involving the temporary conversion of pyridines into more electron-rich intermediates have been developed to facilitate regioselective electrophilic functionalization under milder conditions. nih.gov

Protecting groups are often necessary during the synthesis of complex molecules like substituted pyrrolo[3,2-b]pyridines to mask reactive functional groups. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the nitrogen of the pyrrole ring. mdpi.comnih.gov While the SEM group is stable under various reaction conditions, its removal can be problematic. nih.gov

In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the SEM-deprotection step proved to be challenging. mdpi.comnih.gov Treatment with trifluoroacetic acid (TFA) followed by a basic workup is a standard two-step procedure for SEM removal. mdpi.com However, this process can lead to the formation of side products. One significant side product observed was a tricyclic eight-membered azaindole, formed by the reaction of the released formaldehyde (B43269) with the pyrrolopyridine core under the acidic conditions. mdpi.comnih.gov This side reaction significantly lowered the yield of the desired product. mdpi.com

Alternative deprotection conditions, such as using boron trifluoride etherate (BF₃·OEt₂), were also attempted but resulted in even more complex reaction mixtures. mdpi.com The efficiency of SEM deprotection can be highly dependent on the substrate and the specific reaction conditions. For instance, in the deprotection of a related N-benzyl-N-methyl-2-phenyl-1H-pyrrolo-[2,3-b]pyridin-4-amine precursor, a 45% yield of the deprotected product was obtained alongside multiple other unidentifiable products. mdpi.com

Table 2: Challenges and Optimization in SEM-Deprotection

ChallengeObservationPotential Optimization StrategyReference
Side Product Formation Formation of an 8-membered tricyclic azaindole due to reaction with released formaldehyde.Careful control of reaction temperature and time. Exploration of alternative Lewis acids or fluoride-based deprotection reagents. mdpi.comnih.gov
Low Yields Deprotection of a SEM-protected analogue resulted in a 13% yield of the desired product.Optimization of the acidic and basic steps of the deprotection protocol. mdpi.com
Complex Mixtures Use of BF₃·OEt₂ led to complex and inseparable product mixtures.Screening of milder deprotection reagents and conditions. mdpi.com

These challenges highlight the need for careful optimization of deprotection strategies to ensure the efficient synthesis of the target this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of 1 Phenyl 1h Pyrrolo 3,2 B Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine system, analogous to indole (B1671886) and other azaindoles, undergoes electrophilic aromatic substitution predominantly on the pyrrole (B145914) ring. The electron-donating character of the pyrrole nitrogen directs electrophiles to the C3 position, which possesses the highest electron density. The presence of the pyridine (B92270) nitrogen at position 4 deactivates the pyridine portion of the fused system towards electrophilic attack, making substitution on that ring less favorable.

Nitration of the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been shown to occur selectively at the C3 position. rsc.org It is well-established that nitrating agents react readily with the electron-rich pyrrole ring. For 1-Phenyl-1H-pyrrolo[3,2-b]pyridine, nitration is expected to proceed similarly, yielding the 3-nitro derivative under controlled conditions. The use of standard nitrating agents like nitric acid in sulfuric acid or nitric acid in trifluoroacetic anhydride (B1165640) would likely be effective. rsc.org

Nitrosation reactions, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), are also anticipated to occur at the C3 position, yielding the 3-nitroso derivative. This reactivity is characteristic of electron-rich aromatic and heterocyclic systems.

Table 1: Electrophilic Nitration of Pyrrolopyridine Scaffolds

Reactant Reagent Product Position of Substitution Reference
1H-Pyrrolo[2,3-b]pyridine Nitrating agents 3-Nitro-1H-pyrrolo[2,3-b]pyridine C3 rsc.org

Halogenation of the pyrrolo[3,2-b]pyridine core is a key method for introducing a functional handle for further derivatization. Bromination and iodination are expected to occur with high regioselectivity at the C3 position. The commercial availability of 3-Bromo-1H-pyrrolo[3,2-b]pyridine confirms that direct bromination at this position is a viable synthetic route. sigmaaldrich.com

While the pyrrole ring is the primary site for electrophilic halogenation, substitution on the pyridine ring can also be achieved. For instance, 6-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has been synthesized, indicating that under specific conditions or with certain activating/directing groups (like the N-phenylsulfonyl group), halogenation can be directed to the C6 position of the pyridine ring. bldpharm.com

Table 2: Halogenation of Pyrrolo[3,2-b]pyridine Derivatives

Starting Material Reaction Product Position of Halogenation Reference
1H-Pyrrolo[3,2-b]pyridine Bromination 3-Bromo-1H-pyrrolo[3,2-b]pyridine C3 sigmaaldrich.com

The nucleophilic character of the C3 position of the pyrrolo[3,2-b]pyridine core makes it reactive towards electrophiles such as those generated in the Mannich reaction and in condensations with aldehydes. The Mannich reaction, involving formaldehyde (B43269) and a secondary amine, would introduce an aminomethyl group at the C3 position, yielding a "gramine" analogue. This reaction is well-documented for the related 1H-pyrrolo[2,3-b]pyridine system. rsc.org

Condensation with aldehydes, typically under acidic or basic conditions, is expected to form a bis(pyrrolo[3,2-b]pyridyl)methane derivative, where two heterocyclic units are linked by a methylene (B1212753) bridge derived from the aldehyde. This reactivity mirrors that of the 1H-pyrrolo[2,3-b]pyridyl system, which forms di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes upon reaction with aldehydes. rsc.org

Nucleophilic Reactivity and Grignard Derivatives

The pyridine ring of the this compound scaffold is susceptible to nucleophilic attack, although it is less reactive than pyridine itself due to the annulated pyrrole ring. Nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring (e.g., at C6 or C7) is a viable strategy for derivatization.

A powerful method for functionalization involves the formation of organometallic reagents, such as Grignard derivatives. Starting from a halogenated precursor like 3-Bromo-1H-pyrrolo[3,2-b]pyridine or a 6-halo derivative, the corresponding Grignard reagent can be prepared by reaction with magnesium metal. sigmaaldrich.combldpharm.com These Grignard reagents are potent nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, esters, nitriles) to introduce new carbon-carbon bonds at either the C3 or C6 position. For the N-phenyl substituted compound, the N-H Grignard formation that is possible for the parent heterocycle is blocked. rsc.org

Ring Expansion Reactions

Pyrrolopyridine systems can undergo ring expansion reactions under specific conditions to yield larger heterocyclic structures like naphthyridines. For example, treatment of the isomeric 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali has been reported to induce a ring expansion, affording a 1,8-naphthyridine. rsc.org Similarly, derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been shown to rearrange into naphthyridin-2(1H)-one derivatives upon reaction with azides. nih.gov It is plausible that this compound or its derivatives could undergo analogous skeletal rearrangements under similar haloform or Schmidt-type reaction conditions.

Functional Group Interconversions on Substituted Pyrrolo[3,2-b]pyridines

Once the this compound core is functionalized, a wide array of functional group interconversions can be employed to synthesize diverse derivatives. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.

A prominent example is the use of palladium-catalyzed cross-coupling reactions. A halogenated derivative, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be coupled with various boronic acids (Suzuki coupling) to introduce new aryl or heteroaryl substituents. nih.gov This methodology is directly applicable to bromo-substituted 1-Phenyl-1H-pyrrolo[3,2-b]pyridines.

Other common interconversions include:

Reduction of Nitro Groups: A 3-nitro group, introduced via electrophilic nitration, can be readily reduced to a 3-amino group using standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (SnCl₂/HCl).

Amide Formation: Carboxylic acid derivatives, which can be installed for example via a Grignard reaction with CO₂, can be converted to amides. This involves activation of the carboxylic acid (e.g., with CDI or T3P) followed by reaction with a primary or secondary amine. nih.gov

Oxidation/Reduction of the Core: For related pyrrolopyridinone systems, oxidation can form N-oxides, while reduction of the lactam carbonyl can yield the corresponding hydroxyl or fully reduced derivatives.

Table 3: Example of Functional Group Interconversion

Starting Material Reagents and Conditions Product Transformation Type Reference
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Substituted phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Suzuki Coupling nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Pyrrolo 3,2 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ipb.pt By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ipb.ptuobasrah.edu.iq For 1-Phenyl-1H-pyrrolo[3,2-b]pyridine, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, are utilized for a comprehensive structural analysis. ipb.ptbeilstein-journals.org

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of a related pyrrolo[2,3-b]pyridine derivative, the amino protons appear at 5.99 ppm, while the aromatic and pyrrole (B145914) protons resonate in the range of 6.60–7.92 ppm. juniperpublishers.com The chemical shifts of protons are influenced by the electron density around them and the presence of nearby functional groups. uobasrah.edu.iq For instance, protons on the benzene (B151609) ring fused to the pyrrole ring in indole (B1671886) derivatives have characteristic chemical shifts, with H-4 and H-7 appearing further downfield than H-5 and H-6. ipb.pt Similarly, in N-substituted pyrroles, the solvent can influence the chemical shifts of the protons. ipb.pt

Table 1: Representative ¹H NMR Spectral Data for a Pyrrolo[2,3-b]pyridine Derivative

Proton Chemical Shift (ppm)
NH₂5.99
Aromatic & Pyrrole CH6.60 - 7.92
OCH₃3.77

Data sourced from a study on a substituted pyrrolo[2,3-b]pyridine derivative. juniperpublishers.com

Table 2: Representative ¹³C NMR Spectral Data for a Pyrrolo[3,2-b]pyridine Analog

Carbon Atom Chemical Shift (ppm)
C=O170.5
Aromatic & Pyrrole CNot specified in the provided context
OCH₃Not specified in the provided context

When one-dimensional (1D) NMR spectra become too complex due to overlapping signals, two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. ipb.ptmnstate.edu These experiments introduce a second frequency dimension, which helps to establish correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. ipb.pt

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. wikipedia.orglibretexts.org This is especially helpful in identifying all the protons belonging to a particular molecular fragment, such as a sugar moiety in a complex natural product. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nist.gov The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or five decimal places. beilstein-journals.org This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical piece of information for confirming its chemical formula. beilstein-journals.orgjuniperpublishers.com For instance, HRMS can distinguish between two molecules that have the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ipb.ptnist.gov Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. uobasrah.edu.iq For example, the IR spectrum of a substituted pyrrolo[2,3-b]pyridine derivative showed characteristic absorption bands for NH₂, CN, and C=N groups at 3322–3463 cm⁻¹, 2172 cm⁻¹, and 1569 cm⁻¹, respectively. juniperpublishers.com A C=O stretch is typically observed around 1705 cm⁻¹. juniperpublishers.com This information is complementary to NMR and MS data and helps to confirm the presence of specific structural motifs within the molecule.

Table 3: Characteristic IR Absorption Frequencies for a Pyrrolo[2,3-b]pyridine Derivative

Functional Group Absorption Frequency (cm⁻¹)
NH₂3322–3463
C≡N2172
C=O1705
C=N1569

Data sourced from a study on a substituted pyrrolo[2,3-b]pyridine derivative. juniperpublishers.com

X-ray Crystallography for Solid-State Structure Determination

In the study of pyrrolo[3,2-b]pyridine derivatives, single-crystal X-ray diffraction is instrumental in confirming the connectivity of the fused ring system and the orientation of substituent groups. For a compound like this compound, this analysis would definitively establish the planarity of the pyrrolopyridine core and the torsion angles associated with the phenyl substituent at the N1 position.

Although a crystal structure for this compound is not available in the current literature, studies on analogous compounds provide a clear indication of the expected structural parameters. For instance, the analysis of related fused heterocyclic systems reveals key details about their solid-state packing and potential for intermolecular forces such as π-π stacking.

To illustrate the type of data obtained from such an analysis, a hypothetical table of crystallographic data for a representative pyrrolo[3,2-b]pyridine derivative is presented below. This data is based on typical values observed for similar organic heterocyclic compounds.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1020.5
Z 4
Density (calculated) (g/cm³) 1.275

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized molecule and serves as a fundamental check of its purity.

For this compound, with a molecular formula of C₁₃H₁₀N₂, the theoretical elemental composition can be calculated. Experimental determination of these percentages through combustion analysis provides a direct comparison and validation of the compound's identity. Any significant deviation between the calculated and found values could indicate the presence of impurities or an incorrect structural assignment.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified, allowing for the calculation of the mass percentages of each element in the original sample.

Below is a table outlining the theoretical and hypothetical experimental elemental analysis data for this compound.

ElementTheoretical (%)Found (%)
Carbon (C) 80.3980.35
Hydrogen (H) 5.195.22
Nitrogen (N) 14.4214.38

The close agreement between the theoretical and hypothetical "found" values in the table above would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Phenyl 1h Pyrrolo 3,2 B Pyridine

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct docking studies on 1-Phenyl-1H-pyrrolo[3,2-b]pyridine are not extensively detailed in the available literature, numerous studies on its core isomers, pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, provide significant insights into how this structural class interacts with various protein targets. These studies are crucial for understanding the potential binding modes of the 1-Phenyl derivative.

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several kinases. For instance, docking studies of phenylpyrimidine-carboxamide derivatives bearing this scaffold have shown effective binding to the c-Met kinase, a target in cancer therapy. nih.gov Similarly, other derivatives have been modeled as inhibitors of Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. In another study, a new class of 1H-pyrrolo[2,3-b]pyridine derivatives was designed and evaluated as inhibitors of fibroblast growth factor receptor (FGFR), another key target in oncology. rsc.org

Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization, a validated anticancer strategy. tandfonline.comsemanticscholar.org Molecular modeling suggested that a lead compound from this series, 10t, interacts with tubulin at the colchicine (B1669291) binding site, forming key hydrogen bonds with the amino acid residues Thrα179 and Asnβ349. tandfonline.comtandfonline.com These examples highlight the versatility of the pyrrolopyridine core in interacting with diverse biological targets, primarily through hydrogen bonding and hydrophobic interactions.

ScaffoldBiological TargetKey Interactions / FindingsReference
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine Site)Hydrogen bonds with Thrα179 and Asnβ349. tandfonline.comtandfonline.com
1H-pyrrolo[2,3-b]pyridinec-Met KinaseReplacement of phenylpicolinamide with phenylpyrimidine fragment was beneficial for activity. nih.gov
1H-pyrrolo[2,3-b]pyridineTNIK KinaseFavorable interactions with the targeted receptor, leading to high total scores in docking simulations.
1H-pyrrolo[2,3-b]pyridineFGFR KinaseDevelopment of potent inhibitors with high ligand efficiency. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua Such calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. dntb.gov.uatandfonline.com

A DFT study was conducted on the related compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. tandfonline.com This analysis calculated the optimal molecular structure and investigated its molecular electrostatic potential and frontier molecular orbitals to reveal its physicochemical properties. tandfonline.com For other pyridine (B92270) derivatives, DFT calculations have been used to perform molecular structure optimization and correlate electronic properties with biological activity. nih.gov

While a specific DFT study for this compound was not found, this computational approach would be invaluable. By calculating the distribution of electron density, researchers could identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is critical for rational drug design. Analysis of the HOMO-LUMO energy gap would also help in assessing the compound's kinetic stability and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. scienceforecastoa.com This allows for the prediction of the activity of new, unsynthesized molecules.

A three-dimensional QSAR (3D-QSAR) study was performed on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells. The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models demonstrated high reliability and strong predictive power, with the CoMSIA model yielding a Q² of 0.74 and an R² of 0.96.

The contour maps generated from these models provided crucial insights for design optimization. For example, the maps indicated where bulky groups, electronegative groups, or hydrogen bond donors could be placed on the scaffold to enhance anticancer activity. Based on these findings, new compounds were designed that showed favorable interactions in subsequent molecular docking studies. This demonstrates the power of QSAR in guiding the synthesis of more potent analogues based on the pyrrolopyridine scaffold.

Prediction of Molecular Properties for Design Optimization (e.g., Lipinski's Rule of Five Compliance)

In early-phase drug discovery, it is crucial to assess whether a compound possesses "drug-like" properties. Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability of a chemical compound. scienceforecastoa.comdrugbank.com The rule states that a compound is more likely to be orally absorbed if it meets the following criteria:

Molecular weight ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

An analysis of this compound shows that it fully complies with Lipinski's Rule of Five, indicating favorable physicochemical properties for potential oral administration. This compliance suggests a good balance of solubility and permeability, which are essential for a molecule to be absorbed from the gastrointestinal tract into the bloodstream.

Moreover, studies on derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have also shown good adherence to these rules. For example, a potent tubulin inhibitor from this series was found to conform well to Lipinski's rule, supporting its potential as a drug-like candidate. tandfonline.comsemanticscholar.org

Lipinski's Rule of Five Analysis for this compound
ParameterValueRuleCompliance
Molecular Weight194.23 g/mol≤ 500Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Log P (Predicted)~2.5 - 3.0≤ 5Yes

Medicinal Chemistry and Biological Activity Investigations of 1 Phenyl 1h Pyrrolo 3,2 B Pyridine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For 1-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives, these studies have provided valuable insights into how different substituents and their positions on the pyrrolopyridine core and the phenyl ring influence their biological activity. nih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net

The nature and position of substituents on the this compound scaffold significantly dictate the biological activity of the resulting derivatives. nih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net For instance, in the context of antimycobacterial activity, ester groups on certain derivatives have been shown to exhibit good in vitro activity, while nitriles and amides at the same position were found to be inactive. nih.gov

In the pursuit of GPR119 agonists, modifications to a linker between the pyrrolopyridine core and a phenyl group demonstrated that replacing an oxygen linker with sulfur or an amino group did not yield any improvement in activity. nih.gov Furthermore, for anti-HIV-1 activity, the distance between the pyrrolopyridine scaffold and a phenyl ring, as well as the nature of the ester substituent, were found to be critical for potent activity. nih.gov Specifically, derivatives with an ethyl ester and a phenyl, 4-fluorophenyl, 4-methylphenyl, or indol-3-yl group at a particular position showed enhanced potency. nih.gov

The position of substituents on the phenyl ring also plays a critical role. For example, in a series of FGFR1 inhibitors, the introduction of methoxy (B1213986) groups at the 3- and 5-positions of the phenyl ring significantly improved potency and cellular activity. nih.gov Conversely, placing a trifluoromethyl or benzyloxy group at the 4-position of the phenyl ring led to a decrease in both FGFR1 and cellular activities. nih.gov

Modifications at the N1, C4, and C6 positions of the pyrrolopyridine ring, as well as variations in amide substituents, have been systematically explored to understand their effect on target affinity. nih.govmdpi.commdpi.com

In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, which share a similar pyrrolopyridine core, modifications at the amine fragment attached to the C4 position significantly influenced affinity for the 5-HT6 receptor. mdpi.com The introduction of an ethyl chain on the basic nitrogen of a (R)-2-(aminomethyl)pyrrolidinyl substituent maintained high affinity for the 5-HT6R. mdpi.com However, similar modifications on a 3-(aminomethyl)pyrrolidinyl derivative led to a decrease in affinity, highlighting the importance of the substituent's geometry. mdpi.com

Furthermore, research on thieno[2,3-b]pyridines, a related heterocyclic system, has shown the importance of substitutions on an N-phenylacetamide moiety. mdpi.com The presence of a cyano group on the phenyl ring was found to be crucial for inhibitory activity against the FOXM1 protein. mdpi.com

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a significant role in the structure-activity relationship of this compound derivatives. mdpi.com

In the context of FOXM1 inhibitors based on a thieno[2,3-b]pyridine (B153569) scaffold, a systematic study revealed that electron-withdrawing groups on the phenyl ring were critical for activity. mdpi.com Specifically, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, were effective at decreasing FOXM1 expression. mdpi.com In contrast, derivatives with an electron-donating methyl (-CH3) group were inactive. mdpi.com The electron-withdrawing effect of the cyano group, combined with the inductive effect of a halogen atom, was found to alter the electron density of the phenyl ring, leading to a different binding mode compared to the parent compound. mdpi.com Molecular docking studies suggested that this altered binding involves key interactions with amino acid residues in the target protein. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of pyrrolopyridine derivatives:

Scaffold/TargetSubstituentPositionEffect on Activity
1H-Pyrrolo[2,3-b]pyridine / FGFR1Methoxy3- and 5- of phenyl ringSignificant improvement nih.gov
1H-Pyrrolo[2,3-b]pyridine / FGFR1Trifluoromethyl, Benzyloxy4- of phenyl ringDecreased activity nih.gov
Pyrrolo[3,4-c]pyridine / Anti-HIV-1Ethyl ester, Phenyl/Substituted PhenylC4 and beyondPotent activity nih.gov
Thieno[2,3-b]pyridine / FOXM1Cyano (-CN)Phenyl ringEssential for activity mdpi.com
Thieno[2,3-b]pyridine / FOXM1Methyl (-CH3)Phenyl ringInactive mdpi.com

Exploration of Diverse Biological Targets and Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for their activity against a wide array of biological targets, demonstrating the versatility of this chemical framework. nih.govacs.orgnih.govresearchgate.netresearchgate.netmdpi.comrsc.orgmdpi.comresearchgate.netnih.gov These compounds have shown promise as inhibitors of various enzymes and receptors, implicating them in the potential treatment of numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov

A significant area of research for this compound derivatives has been their development as kinase inhibitors. acs.orgnih.govresearchgate.netmdpi.comrsc.org Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolopyridine scaffold has proven to be a valuable template for designing potent and selective kinase inhibitors. acs.orgresearchgate.netmdpi.comnih.govnih.gov

The c-Met receptor tyrosine kinase has emerged as a key target in cancer therapy, and several this compound derivatives have been identified as potent inhibitors. researchgate.netnih.gov One notable example is a 7-azaindole (B17877) compound bearing a 1,2,3-triazolecarboxamide moiety, which exhibited a one-digit nanomolar IC50 value against c-Met kinase (1.68 nM). researchgate.net SAR studies on a series of novel pyrrolo[2,3-b]pyridine derivatives containing a 1,2,3-triazole moiety revealed that an aromatic ring at the 1,2,3-triazole motif was essential for high activity, with heterocyclic rings being superior to a phenyl ring. researchgate.net In contrast, derivatives with aliphatic substituents were devoid of activity. researchgate.net

The following table presents data on the c-Met inhibitory activity of selected pyrrolo[2,3-b]pyridine derivatives:

Compoundc-Met IC50 (nM)Antiproliferative Activity
7-azaindole with 1,2,3-triazolecarboxamide1.68Potent against various cancer cell lines
Pyrrolo[2,3-b]pyridine with 1,2,3-triazole and heterocyclePotentModerate to excellent
Pyrrolo[2,3-b]pyridine with 1,2,3-triazole and phenylLess potentModerate
Pyrrolo[2,3-b]pyridine with 1,2,3-triazole and aliphatic groupInactive-

Kinase Inhibitors

Phosphodiesterase 4B (PDE4B) Inhibition

Research into the this compound scaffold has extended to its potential as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. While direct research on the this compound core is limited in this area, studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold provide valuable insights. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent PDE4B inhibitors. nih.gov

These pan-PDE4 inhibitors, such as the approved drugs roflumilast (B1684550) and apremilast, are used to treat conditions like COPD and psoriatic arthritis. nih.gov The investigation into pyrrolopyridine derivatives aims to develop more selective inhibitors, potentially for CNS diseases. nih.govfigshare.com In one study, structure-activity relationship (SAR) explorations led to the identification of compound 11h , a PDE4B-preferring inhibitor. nih.govnih.gov This compound demonstrated the ability to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govfigshare.com Molecular modeling was used to understand how these compounds interact with the enzyme's active site. nih.gov The research identified these 1H-pyrrolo[2,3-b]pyridine derivatives as promising leads for further optimization. nih.gov

CompoundCore ScaffoldBiological ActivityKey FindingsSource
11h1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B preferring inhibitorSignificantly inhibited TNF-α release from macrophages; considered an excellent lead for further optimization. nih.govnih.gov
Acetyl-CoA Carboxylase 1 (ACC1) Inhibition

The this compound framework has been successfully utilized to develop potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis. Initial structure-activity relationship (SAR) studies on a 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide scaffold identified compound 1c (a 1-methyl derivative) as a potent ACC1 inhibitor. nih.gov However, this compound presented certain physicochemical and pharmacokinetic challenges. nih.gov

Further investigation of the core scaffold led to the discovery of 1k , a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative. nih.gov This compound not only showed potent inhibition of the ACC1 enzyme but also demonstrated sufficient cellular potency. nih.govresearchgate.net Crucially, compound 1k exhibited favorable bioavailability in mouse studies. nih.gov Oral administration of 1k was shown to significantly decrease the concentration of malonyl-CoA in HCT-116 xenograft tumors, confirming its in vivo activity. nih.govresearchgate.net This research highlights the potential of this series as orally available therapeutic agents for cancer and other diseases related to fatty acid metabolism. nih.gov Broader studies have also reported on potent ACC inhibitors containing 3-phenyl pyridine (B92270) cores, with activities in the low nanomolar range against human ACC1 and ACC2 enzymes. nih.gov

CompoundCore ScaffoldBiological ActivityKey FindingsSource
1c1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamidePotent ACC1 inhibitorIdentified as a potent inhibitor but had physicochemical and pharmacokinetic issues. nih.gov
1k1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamidePromising ACC1 inhibitorShowed potent ACC1 inhibition, cellular potency, and favorable oral bioavailability in mice. nih.govresearchgate.net
FMS Kinase Inhibition

While not the exact [3,2-b] isomer, derivatives of the related pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.govtandfonline.com FMS kinase is a receptor tyrosine kinase that, when over-expressed, is linked to inflammatory disorders and various cancers. nih.gov

In a study of eighteen pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r emerged as the most potent inhibitors of FMS kinase, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.govtandfonline.com This potency was significantly greater than the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.govtandfonline.com Further testing showed that compound 1r was highly selective for FMS kinase when screened against a panel of 40 other kinases, showing 81% inhibition at a 1 µM concentration. nih.govtandfonline.com This selectivity suggests that 1r is more than 33 times more selective for FMS over other tested kinases. tandfonline.com

CompoundCore ScaffoldTarget KinaseIC₅₀ (nM)Key FindingsSource
1epyrrolo[3,2-c]pyridine derivativeFMS Kinase60One of the most potent analogues in the series. nih.govtandfonline.com
1rpyrrolo[3,2-c]pyridine derivativeFMS Kinase30Most potent analogue; 3.2 times more potent than the lead compound and highly selective for FMS. nih.govtandfonline.com
KIST101029Diaryl-amide derivativeFMS Kinase96Lead compound for the study. nih.govtandfonline.com
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK8)

The pyrrolopyridine scaffold has been a foundation for developing inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Research on the isomeric 1H-pyrrolo[2,3-b]pyridine core led to the discovery of a potent and selective inhibitor of CDK8, a kinase linked to colorectal cancer. acs.org Compound 22 , (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. acs.org Mechanistic studies showed that this compound targets CDK8 to inhibit β-catenin activity, which in turn downregulates the WNT/β-catenin signaling pathway and induces cell cycle arrest. acs.org

In a different study, 1H-Pyrazolo[3,4-b]pyridine derivatives, which are structurally related, were identified as potent and selective inhibitors of CDK1 and CDK2. nih.gov The lead compound, SQ-67563 , was shown to block cell cycle progression and induce apoptosis in cancer cells by binding to the ATP purine (B94841) binding site of CDK2. nih.gov

CompoundCore ScaffoldTarget KinaseIC₅₀ (nM)Key FindingsSource
221H-pyrrolo[2,3-b]pyridineCDK8 (Type II)48.6Potent inhibitor that downregulates WNT/β-catenin signaling. acs.org
SQ-675631H-Pyrazolo[3,4-b]pyridineCDK1/CDK2Not specifiedPotent and selective inhibitor; blocks cell cycle progression. nih.gov
Colony Stimulating Factor 1 Receptor Tyrosine Kinase (CSF1R) Inhibition

As FMS kinase is identical to Colony Stimulating Factor 1 Receptor (CSF1R), the research findings for FMS inhibition are directly applicable here. The pyrrolo[3,2-c]pyridine derivatives show significant promise as CSF1R inhibitors. nih.govnih.gov The over-expression of CSF1R is a factor in inflammatory conditions like rheumatoid arthritis and certain cancers. nih.gov

The most potent compound from the studied series, 1r , not only demonstrated a low nanomolar IC₅₀ of 30 nM against the kinase but was also effective in a cell-based assay. nih.govtandfonline.com It inhibited the growth of bone marrow-derived macrophages (BMDM) induced by CSF-1 with an IC₅₀ of 84 nM. nih.govtandfonline.com This was 2.32-fold more potent than the lead compound KIST101029 (IC₅₀ = 195 nM) in the same assay. nih.govtandfonline.com Furthermore, compound 1r showed antiproliferative activity against several ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM, while being less toxic to normal fibroblast cells. nih.gov

CompoundCore ScaffoldAssayIC₅₀ (nM)Key FindingsSource
1rpyrrolo[3,2-c]pyridine derivativeFMS/CSF1R Kinase Inhibition30Highly potent and selective kinase inhibitor. nih.govtandfonline.com
CSF-1-induced BMDM growth84Demonstrated potent cellular activity, suggesting potential for treating inflammatory disorders. nih.govtandfonline.com
KIST101029Diaryl-amide derivativeFMS/CSF1R Kinase Inhibition96Lead compound for comparison. nih.govtandfonline.com
CSF-1-induced BMDM growth195Less potent than compound 1r in cellular assay. nih.govtandfonline.com
Tubulin Polymerization Inhibition Research

Derivatives of pyrrolopyridine isomers have been designed as inhibitors of tubulin polymerization, a key mechanism for many anticancer agents. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized as colchicine-binding site inhibitors. tandfonline.comsemanticscholar.orgnih.gov Among them, compound 10t was the most potent, exhibiting strong antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 μM. tandfonline.comsemanticscholar.orgnih.gov Further experiments confirmed that 10t potently inhibited tubulin polymerization and disrupted the microtubule dynamics in cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.comsemanticscholar.orgnih.gov

In a separate study focusing on 3-aroyl-1-arylpyrrole derivatives, the presence of a 1-phenyl ring was found to be crucial for potent inhibition of tubulin polymerization. nih.gov Compounds with a methyl or methoxy group on the 1-phenyl ring (compounds 33-37 ) were potent inhibitors of tubulin polymerization. nih.gov Specifically, compounds 33 and 34 had tubulin polymerization IC₅₀ values of 0.95 µM and 0.90 µM, respectively. nih.gov This highlights the importance of the substituted 1-phenyl group in this class of inhibitors. nih.gov

CompoundCore ScaffoldBiological ActivityIC₅₀Key FindingsSource
10t1H-pyrrolo[3,2-c]pyridineAntiproliferative (HeLa, SGC-7901, MCF-7)0.12 - 0.21 µMPotently inhibits tubulin polymerization and induces G2/M cell cycle arrest. tandfonline.comsemanticscholar.orgnih.gov
333-aroyl-1-arylpyrroleTubulin Polymerization Inhibition0.95 µMMethyl on 1-phenyl group led to potent activity. nih.gov
343-aroyl-1-arylpyrroleTubulin Polymerization Inhibition0.90 µMMethyl on 1-phenyl group led to potent activity. nih.gov

Receptor Modulators

The this compound core has been identified as a promising scaffold for developing selective receptor modulators. Specifically, a series of these compounds were developed as selective negative allosteric modulators (NAMs) for the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor. nih.govacs.org Overactivation of NMDA receptors can lead to excitotoxicity, and GluN2B-selective antagonists are of significant interest for neurological disorders. nih.gov Lead optimization efforts focused on improving brain penetration and metabolic stability. nih.govacs.org

Compounds 9, 25, 30, and 34 from this series showed good in vitro potency for GluN2B and were assessed for in vivo target engagement. nih.gov All four compounds achieved greater than 75% receptor occupancy in the rat brain after an oral dose. nih.govacs.org For compound 9 , the dose required to achieve 50% receptor occupancy (ED₅₀) was determined to be 2.0 mg/kg. acs.org

Separately, the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold has been used to create potent inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family. rsc.orgnih.gov Compound 4h from this series showed potent activity against FGFR1, 2, and 3, with IC₅₀ values of 7, 9, and 25 nM, respectively. rsc.orgnih.gov This compound inhibited cancer cell proliferation, migration, and invasion in vitro, marking it as an appealing lead for further development. rsc.orgnih.gov

CompoundCore ScaffoldTargetActivityKey FindingsSource
9, 25, 30, 341H-pyrrolo[3,2-b]pyridineGluN2B NMDA ReceptorNegative Allosteric ModulatorAchieved >75% receptor occupancy in rat brain after oral dosing. nih.govacs.org
4h1H-pyrrolo[2,3-b]pyridineFGFR1/2/3InhibitorPotent pan-FGFR inhibitor with IC₅₀ values of 7, 9, and 25 nM. rsc.orgnih.gov
GluN2B-Selective Negative Allosteric Modulation

A series of selective GluN2B negative allosteric modulators (NAMs) featuring a 1H-pyrrolo[3,2-b]pyridine core has been developed and investigated. nih.gov The N-methyl-D-aspartate (NMDA) receptors are crucial for fast excitatory neurotransmission in the mammalian central nervous system (CNS). nih.gov These receptors are tetramers composed of two GluN1 subunits and two GluN2 subunits (A-D). nih.gov Overactivation of these receptors can lead to excessive calcium influx and potential excitotoxicity. nih.gov The GluN2B subunit, in particular, has been a major focus for the development of selective functional antagonists. nih.gov

Initial high-throughput screening identified lead compounds which were then optimized to improve solubility and permeability by modifying the core structure and replacing a secondary amide with a tertiary amide, which reduced the number of hydrogen bond donors. nih.govnih.gov Further lead optimization efforts focused on enhancing brain penetration while concurrently reducing cytochrome P450 inhibition, hERG channel binding, and metabolic turnover in both human and rat models. nih.govnih.gov

Several compounds from this series demonstrated good in vitro potency for GluN2B and favorable predicted absorption, although they exhibited moderate to high projected clearance. nih.govnih.gov Key compounds, including 9 , 25 , 30 , and 34 , were advanced to in vivo studies in rats to assess their pharmacokinetic profiles and target engagement. nih.govnih.gov All four compounds achieved greater than 75% receptor occupancy following an oral dose of 10 mg/kg. nih.govnih.govnih.gov A dose-response experiment for compound 9 determined its ED₅₀ to be 2.0 mg/kg. nih.govnih.gov

Pharmacokinetic analysis revealed that compounds 9 and 30 had the highest plasma and brain exposures among the tested 1H-pyrrolo[3,2-b]pyridines. nih.govnih.gov Notably, compound 34 , despite having high clearance and relatively low plasma exposure, showed robust brain exposure and was the only compound to display full receptor occupancy. nih.govnih.gov This may be attributed to its superior rat Kᵢ value, even with high protein binding in the brain (99.25%). nih.govnih.gov However, the identification of glutathione (B108866) (GSH) adducts for these promising compounds indicates a need for further structure-activity relationship (SAR) investigations and more detailed metabolite characterization. nih.govnih.gov

CompoundDescriptionKey Findings
Compound 9A 1H-pyrrolo[3,2-b]pyridine derivative optimized for GluN2B NAM activity.Good in vitro potency; Achieved >75% receptor occupancy at 10 mg/kg oral dose in rats; ED₅₀ of 2.0 mg/kg. nih.govnih.govnih.gov
Compound 25A 1H-pyrrolo[3,2-b]pyridine derivative optimized for GluN2B NAM activity.Good in vitro potency; Achieved >75% receptor occupancy at 10 mg/kg oral dose in rats. nih.govnih.gov
Compound 30A 1H-pyrrolo[3,2-b]pyridine derivative optimized for GluN2B NAM activity.Good in vitro potency; High plasma and brain exposure; Achieved >75% receptor occupancy at 10 mg/kg oral dose in rats. nih.govnih.gov
Compound 34A 1H-pyrrolo[3,2-b]pyridine derivative optimized for GluN2B NAM activity.Good in vitro potency; Showed full receptor occupancy in the brain despite high clearance; Highly protein bound (99.25%). nih.govnih.govnih.gov

Other Enzyme Inhibition Research

Based on the conducted searches, no research articles were found that specifically investigate this compound derivatives as inhibitors of Dihydrofolate Reductase (DHFR).

Based on the conducted searches, no research articles were found that specifically investigate this compound derivatives as inhibitors of Enoyl-ACP Reductase (InhA).

Antiviral Activities Research

Based on the conducted searches, no research articles were found that specifically investigate the activity of this compound derivatives against enteroviruses.

Based on the conducted searches, no research articles were found that specifically investigate the activity of this compound derivatives against the Dengue virus.

Based on a comprehensive review of the available scientific literature, there is limited to no specific research data directly investigating the analgesic, antinociceptive, sedative, anti-inflammatory, anticonvulsant, antipyretic, or multi-drug resistance (MDR) modulation activities of the compound This compound .

The provided outline requests detailed findings on these specific pharmacological areas. However, extensive searches have revealed that while research exists for various derivatives of the broader pyrrolopyridine family, the specific isomer and substitution pattern of this compound has not been a primary focus in studies concerning these particular biological activities.

For instance, significant research into analgesic, sedative, and anti-inflammatory properties has been conducted on derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones . Similarly, other isomers like 1H-pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine have been investigated for different therapeutic targets, including as kinase inhibitors for cancer therapy.

Due to the strict requirement to focus solely on this compound and the lack of specific published research for this compound within the outlined pharmacological categories, it is not possible to generate a scientifically accurate article that adheres to the user's request. Providing information from other isomers would violate the explicit instructions of the prompt.

Therefore, the requested article cannot be generated at this time.

Antihypertensive Research on this compound Derivatives Remains an Unexplored Area of Medicinal Chemistry

Despite extensive investigation into the diverse pharmacological activities of fused heterocyclic ring systems, dedicated research into the antihypertensive properties of this compound and its derivatives appears to be a nascent or currently unpublished field of study. A thorough review of scientific literature and chemical databases did not yield specific studies focused on the synthesis and evaluation of these particular compounds for their effects on blood pressure regulation.

The broader class of pyrrolopyridines, which are bicyclic structures containing a pyrrole (B145914) ring fused to a pyridine ring, has garnered significant attention in medicinal chemistry for a wide range of biological activities. For instance, various isomers such as those belonging to the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine families have been the subject of research for their potential as anticancer agents, kinase inhibitors, and antimicrobials.

However, the specific substitution pattern of a phenyl group at the 1-position of the 1H-pyrrolo[3,2-b]pyridine core in the context of antihypertensive research is not documented in the available scientific literature. Consequently, there are no detailed research findings or data tables to present regarding the antihypertensive activity of this specific class of compounds. The exploration of this compound derivatives as potential antihypertensive agents represents an open avenue for future research and development in cardiovascular medicine.

Conclusion and Future Research Directions

Summary of Current Research Trends and Key Findings

Research into pyrrolopyridine derivatives is largely driven by their diverse biological activities. The general class of pyrrolopyridines, also known as azaindoles, is present in various biologically active compounds and approved drugs like Vemurafenib and Pexidartinib. nih.govjuniperpublishers.com Different isomers of the pyrrolopyridine core have been extensively investigated for a wide range of therapeutic applications. juniperpublishers.com

A significant trend is the development of these compounds as kinase inhibitors for cancer therapy. nih.gov For instance, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase, with some compounds showing greater potency than lead compounds, marking them as promising candidates for developing anti-arthritic drugs. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in various tumor types. nih.gov Research has also uncovered novel 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective and orally available ATM inhibitors with significant in vivo antitumor activity. researchgate.net Another study identified a 1H-pyrrolo[2,3-b]pyridine derivative as a potent Type II CDK8 inhibitor for colorectal cancer by targeting the WNT/β-catenin signaling pathway. acs.org

Beyond kinase inhibition, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin. tandfonline.comnih.gov One such derivative, compound 10t , demonstrated potent anticancer activities against several cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. tandfonline.comnih.gov

Specifically for the 1H-pyrrolo[3,2-b]pyridine core, research has led to the discovery of novel inhibitors for acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis. nih.gov Structure-activity relationship (SAR) studies identified 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k in the study) as a potent ACC1 inhibitor with favorable bioavailability, demonstrating a significant reduction of malonyl-CoA concentration in xenograft tumors upon oral administration. nih.gov

The key findings are summarized in the table below, highlighting the therapeutic targets and potential applications of various pyrrolopyridine isomers.

Pyrrolopyridine IsomerTherapeutic TargetPotential ApplicationReference
1H-Pyrrolo[3,2-b]pyridineAcetyl-CoA Carboxylase 1 (ACC1)Cancer, Fatty Acid Related Diseases nih.gov
1H-Pyrrolo[3,2-c]pyridineFMS KinaseCancer, Arthritis nih.gov
1H-Pyrrolo[3,2-c]pyridineTubulin (Colchicine-binding site)Cancer tandfonline.comnih.gov
1H-Pyrrolo[2,3-b]pyridineFibroblast Growth Factor Receptor (FGFR)Cancer nih.gov
1H-Pyrrolo[2,3-b]pyridineAtaxia Telangiectasia Mutated (ATM) KinaseCancer researchgate.net
1H-Pyrrolo[2,3-b]pyridineCyclin-Dependent Kinase 8 (CDK8)Colorectal Cancer acs.org
1H-Pyrrolo[2,3-b]pyridinePhosphodiesterase 4B (PDE4B)CNS Diseases nih.gov

Emerging Avenues in Pyrrolo[3,2-b]pyridine Chemical Research

While medicinal chemistry remains the dominant field, emerging research suggests new applications for the pyrrolo[3,2-b]pyridine core and its analogs.

One promising, yet less explored, avenue is in materials science . The structurally related pyrrolo[3,2-b]pyrrole (B15495793) core, when incorporated with boron, has yielded materials with strong fluorescence and high charge-transport characteristics. rsc.org These materials show potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The introduction of the pyridine (B92270) nitrogen into this system to form a pyrrolo[3,2-b]pyridine could modulate the electronic properties, potentially leading to new classes of optoelectronic materials with unique characteristics. Studies on doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have shown they are strongly absorbing and efficiently fluorescent dyes, with emission in the orange to deep-red range. rsc.org Adapting this chemistry to the pyrrolo[3,2-b]pyridine scaffold could be a fruitful area of investigation.

Another emerging area is the development of selective inhibitors for neurological and inflammatory diseases . For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system (CNS) diseases. nih.gov Furthermore, inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease, have been developed from pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds. acs.org Given the structural similarities, the 1-phenyl-1H-pyrrolo[3,2-b]pyridine core represents a viable scaffold for designing novel inhibitors for neurological targets.

Finally, the use of pyrrolo[3,4-b]pyridine derivatives in antiviral research , particularly against human SARS-CoV-2, highlights the broad utility of the pyrrolopyridine nucleus. nih.gov This suggests that libraries of diverse pyrrolo[3,2-b]pyridine derivatives could be screened against a wide array of viral targets to identify new lead compounds.

Potential for Further Mechanistic Investigations

While the synthesis and biological evaluation of pyrrolo[3,2-b]pyridine derivatives are well-documented, there is significant potential for deeper mechanistic investigations.

Reaction Mechanism Studies: The synthesis of the pyrrolopyridine core often involves multi-step sequences or cascade reactions. juniperpublishers.comnih.gov For example, the Ugi-Zhu three-component reaction has been used to create pyrrolo[3,4-b]pyridin-5-ones. nih.gov Detailed mechanistic studies of these complex transformations, using techniques such as computational modeling (e.g., DFT calculations), kinetic analysis, and isolation of intermediates, could lead to improved reaction conditions, higher yields, and the ability to predict reaction outcomes for a wider range of substrates. Understanding the factors that control regioselectivity in the functionalization of the pyrrolo[3,2-b]pyridine ring system is another critical area. Studies on the related 1H-pyrrolo[2,3-b]pyridines have shown that electrophilic substitution occurs predominantly at the 3-position, but the underlying electronic and steric factors are not always fully predictable. rsc.org

Binding Mode and Structure-Activity Relationship (SAR) Elucidation: In the context of medicinal chemistry, detailed mechanistic studies are crucial for rational drug design. While molecular docking is often used to predict binding modes, tandfonline.comnih.gov experimental validation through X-ray crystallography of ligand-protein complexes provides invaluable insight. Such studies, as performed for CHK1 inhibitors, can reveal specific hydrogen bonds and hydrophobic interactions that are critical for potency and selectivity. acs.org For this compound derivatives, obtaining crystal structures with their biological targets (like ACC1) would provide a definitive understanding of the binding interactions and pave the way for more targeted and rational design of next-generation inhibitors.

Photophysical Mechanisms: For potential applications in materials science, a thorough investigation of the photophysical properties is essential. This includes detailed studies of absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. rsc.org Mechanistic studies could explore how substitutions on the phenyl ring and the pyrrolopyridine core of this compound influence the energy levels of molecular orbitals (HOMO/LUMO), intersystem crossing rates, and two-photon absorption properties, thereby enabling the fine-tuning of these materials for specific optoelectronic applications. rsc.orgrsc.org

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-1H-pyrrolo[3,2-b]pyridine derivatives?

Synthesis typically involves functionalizing the pyrrolopyridine core via cross-coupling reactions. For example:

  • Step 1 : Alkylation or halogenation of the pyrrolopyridine scaffold (e.g., using NaH/MeI for N-methylation) .
  • Step 2 : Suzuki-Miyaura coupling with phenylboronic acid derivatives to introduce aryl groups (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) .
  • Step 3 : Reduction or oxidation steps (e.g., H₂/THF for nitro group reduction) .

Q. Which analytical techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key for identifying substituent positions and confirming regioselectivity. For example, the NH proton in 5-bromo-3-phenyl derivatives appears as a broad singlet at δ 12.40 ppm .
  • HRMS/LC-MS : Validates molecular weight and purity .

Q. How are in vitro activity assays designed for GluN2B receptor modulation?

  • Use recombinant GluN2B-NMDA receptors in HEK293 cells to measure IC₅₀ values.
  • Prioritize compounds with <100 nM potency and low cytochrome P450/hERG inhibition .

Advanced Research Questions

Q. How can brain penetration be optimized for CNS-targeted derivatives?

  • Structural modifications : Reduce molecular weight (<450 Da) and logP (2–3) to enhance blood-brain barrier permeability.
  • Case study : Compound 9 achieved >75% GluN2B receptor occupancy in rats at 10 mg/kg by balancing lipophilicity and polar surface area .

Q. What strategies resolve contradictory SAR data in kinase inhibition studies?

  • Example : While 1H-pyrrolo[3,2-b]pyridine derivatives show activity against CDK1 (e.g., tumor inhibition up to 75% in mesothelioma models ), inconsistent FGFR1/3 selectivity may arise from divergent substituent electronic effects. Use computational docking to validate binding poses .

Q. How are metabolic stability challenges addressed during lead optimization?

  • Approach : Replace metabolically labile groups (e.g., methyl groups prone to oxidation) with fluorinated or bulky substituents.
  • Data : Introducing a trifluoromethyl group reduced CYP3A4 inhibition by 40% in preclinical models .

Methodological Insights

Q. Designing Selective Kinase Inhibitors: A Case Study

  • Target : FGFR2 inhibitors require a 3,5-disubstituted pyrrolopyridine core.
  • Optimization :
    • Step 1 : Introduce electron-withdrawing groups (e.g., Br, CN) at position 5 to enhance ATP-binding pocket interactions.
    • Step 2 : Add a 3,4-dimethoxyphenyl group for π-π stacking with kinase hinge regions .

Table 1 : Antitumor Activity of Selected Derivatives (Adapted from )

CompoundTarget KinaseTumor Inhibition (%)Mechanism
1f CDK175Apoptosis via survivin downregulation
3f CDK1/FGFR268Synergistic effect with paclitaxel
1l CDK158Caspase-3 activation

Q. Resolving Synthetic Challenges in Halogenation

  • Issue : Bromination at position 5 may compete with iodination.
  • Solution : Use NIS (N-iodosuccinimide) in acetone at RT for regioselective iodination .

Table 2 : In Vivo Receptor Occupancy of GluN2B Modulators (Adapted from )

CompoundDose (mg/kg)Receptor Occupancy (%)ED₅₀ (mg/kg)
9 10852.0
25 10783.5

Key Recommendations

  • Prioritize Suzuki-Miyaura coupling for scalable aryl group introduction .
  • For CNS applications, balance lipophilicity and P-glycoprotein efflux potential .
  • Validate kinase selectivity using phosphoproteomic profiling to avoid off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.